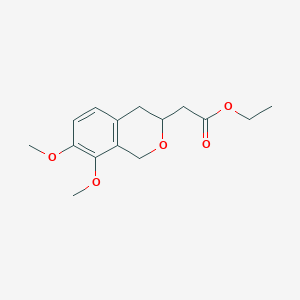
Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound is characterized by the presence of an ethyl ester group attached to a benzopyran ring system, which is further substituted with methoxy groups at the 7 and 8 positions.
Méthodes De Préparation
The synthesis of Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate typically involves the reaction of 7,8-dimethoxy-3,4-dihydro-2H-1-benzopyran with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Applications De Recherche Scientifique
Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Mécanisme D'action
The mechanism of action of Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and benzopyran ring system allow it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit oxidative stress by scavenging free radicals or modulate inflammatory pathways by inhibiting key enzymes .
Comparaison Avec Des Composés Similaires
Ethyl (7,8-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetate can be compared with other benzopyran derivatives such as:
6,7-Dimethoxy-3,4-dihydroisoquinoline: Similar in structure but with an isoquinoline ring instead of a benzopyran ring.
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Contains a hydroxy group and a methyl group, differing in substitution pattern.
2H-1-Benzopyran, 3,4-dihydro-: A simpler benzopyran derivative without the methoxy and ethyl ester groups
These comparisons highlight the unique structural features and potential biological activities of this compound.
Propriétés
Numéro CAS |
917974-88-0 |
|---|---|
Formule moléculaire |
C15H20O5 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
ethyl 2-(7,8-dimethoxy-3,4-dihydro-1H-isochromen-3-yl)acetate |
InChI |
InChI=1S/C15H20O5/c1-4-19-14(16)8-11-7-10-5-6-13(17-2)15(18-3)12(10)9-20-11/h5-6,11H,4,7-9H2,1-3H3 |
Clé InChI |
SYYOREKZWIEAET-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1CC2=C(CO1)C(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14176515.png)

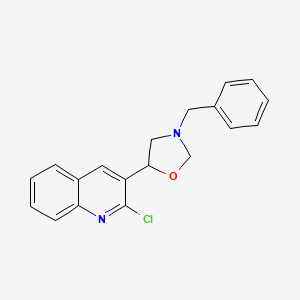
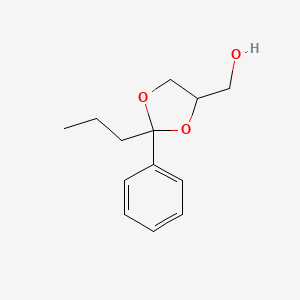

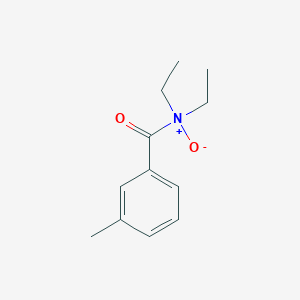
![5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B14176541.png)
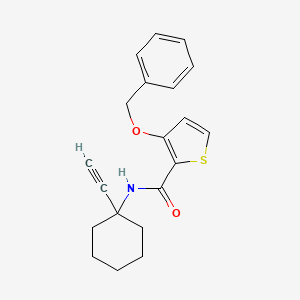
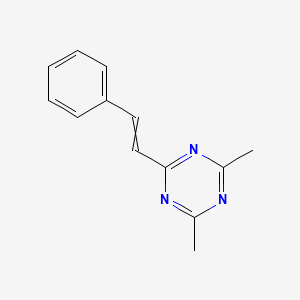

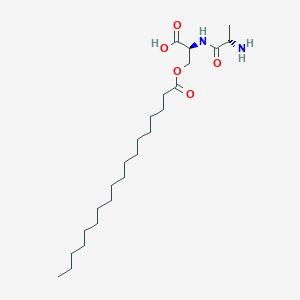
![5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)
![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-](/img/structure/B14176578.png)
![2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione](/img/structure/B14176581.png)
